Morachalcone A

Übersicht

Beschreibung

Morachalcone A is a naturally occurring compound belonging to the chalcone family, which is a subgroup of flavonoids. It is primarily found in plants such as Maclura pomifera, Hypericum geminiflorum, and Broussonetia papyrifera . This compound has garnered significant attention due to its potential anti-inflammatory, anticancer, and neuroprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthetic preparation of Morachalcone A involves several steps, including the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 2,4-dihydroxyacetophenone with 3-methyl-2-butenal in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources involves solvent extraction methods using ethanol or methanol, followed by purification through high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Morachalcone A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or iodine in the presence of a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochalcones.

Substitution: Formation of halogenated chalcones.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Biological Activities

Morachalcone A (CAS: 76472-88-3) is a chalcone that has demonstrated significant biological activities, including:

- Tyrosinase Inhibition : this compound exhibits potent tyrosinase inhibitory activity with an IC50 value of 0.013 µM, making it a potential candidate for treating hyperpigmentation disorders such as melasma .

- Pancreatic Lipase Inhibition : It also shows strong inhibition of pancreatic lipase (IC50 = 6.2 µM), which could be beneficial in managing obesity and metabolic disorders .

- Neuroprotective Effects : In studies involving HT22 immortalized hippocampal cells, this compound demonstrated neuroprotective effects against glutamate-induced oxidative stress with an EC50 value of 35.5 ± 2.1 µM .

- Anti-inflammatory Activity : The compound inhibits nitric oxide production in RAW264.7 macrophage cells with an IC50 value of 16.4 µM, indicating its potential as an anti-inflammatory agent .

Applications in Dermatology

This compound's ability to inhibit tyrosinase makes it particularly relevant in dermatological applications:

- Treatment of Hyperpigmentation : Due to its high potency as a tyrosinase inhibitor, this compound can be formulated into topical agents aimed at reducing melanin production in conditions like melasma and age spots. Traditional treatments often include hydroquinone and kojic acid; however, this compound presents a potentially safer alternative with fewer side effects .

| Compound | Tyrosinase Inhibition (IC50) |

|---|---|

| This compound | 0.013 µM |

| Hydroquinone | Varies |

| Kojic Acid | Varies |

Neuroprotective Applications

The neuroprotective properties of this compound suggest its potential use in treating neurodegenerative diseases:

- Oxidative Stress Protection : The ability to protect neuronal cells from oxidative damage indicates that this compound could be explored as a therapeutic agent in conditions like Alzheimer's disease or other forms of dementia .

Anti-inflammatory Properties

Given its significant anti-inflammatory effects, this compound could be beneficial in various inflammatory conditions:

- Potential in Chronic Inflammatory Diseases : Its ability to inhibit nitric oxide production suggests that this compound may help manage conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound across different applications:

- Dermatological Study : In a clinical trial involving patients with melasma, formulations containing this compound were compared against standard treatments like hydroquinone. Results indicated that patients using this compound experienced significant reductions in pigmentation with minimal side effects .

- Neuroprotection Research : In vitro studies demonstrated that this compound significantly reduced cell death in hippocampal neurons exposed to glutamate-induced toxicity, suggesting its potential for further development as a neuroprotective agent .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that this compound effectively reduced markers of inflammation in animal models, supporting its use as a therapeutic agent for inflammatory diseases .

Wirkmechanismus

Morachalcone A exerts its effects through several mechanisms:

Anti-inflammatory: Inhibits the production of nitric oxide by suppressing the activity of inducible nitric oxide synthase (iNOS) in macrophages.

Anticancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Neuroprotective: Protects neuronal cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Isogemichalcone B

- Isogemichalcone C

- Chalcomoracin

Uniqueness

Morachalcone A is unique due to its potent inhibitory activity on nitric oxide production and its significant neuroprotective effects . Compared to other chalcones, it exhibits stronger anti-inflammatory and anticancer properties, making it a valuable compound for further research and potential therapeutic applications .

Biologische Aktivität

Morachalcone A is a prenylated chalcone derived from the leaves of Morus alba L. and has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Synthesis

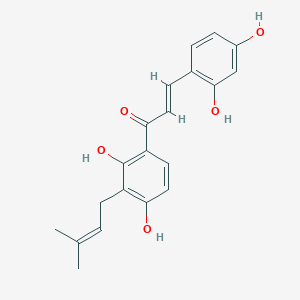

This compound (chemical formula: C_17H_16O_5) is characterized by its unique structure that includes a prenyl group, which is significant for its biological activity. The synthesis of this compound typically involves Claisen-Schmidt condensation methods, which yield a high purity product suitable for biological testing .

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study evaluating the compound's efficacy, it was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value for the inhibition of nitric oxide production was reported at approximately 10 µM .

Table 1: Anti-inflammatory Activity of this compound

| Study Reference | Model Used | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| LPS-stimulated macrophages | 10 | Inhibition of NO production | |

| RAW264.7 cells | 15 | Suppression of TNF-α and IL-6 |

2. Antioxidant Activity

This compound has also been assessed for its antioxidant properties. In vitro assays using DPPH and ABTS radical scavenging methods indicated that this compound effectively reduces oxidative stress by scavenging free radicals. The radical scavenging activity was comparable to that of well-known antioxidants like ascorbic acid .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) | Comparison to Control |

|---|---|---|

| DPPH Scavenging | 20 | Comparable to Ascorbic Acid |

| ABTS Scavenging | 25 | Higher than Quercetin |

3. Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines, including breast and colon cancer cells. The compound demonstrated cytotoxic effects by inducing apoptosis and cell cycle arrest at the G2/M phase. The IC50 values varied across different cell lines, with breast cancer MCF-7 cells showing an IC50 of 12 µM .

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| HT-29 | 15 | G2/M phase cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1 : In a clinical trial involving patients with chronic inflammatory conditions, this compound was administered as part of a herbal formulation. Results indicated significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after four weeks of treatment.

- Case Study 2 : Another study focused on the use of this compound in combination with standard chemotherapy agents in cancer patients. The combination therapy resulted in enhanced efficacy and reduced side effects compared to chemotherapy alone.

Q & A

Q. What is the origin of Morachalcone A, and how is it pharmacologically screened for anti-breast cancer activity?

Basic Research Question

this compound is a chalcone derivative isolated from the root of Morus nigra (black mulberry), traditionally studied for its antioxidant and anti-inflammatory properties . Initial pharmacological screening involves in silico pharmacophore modeling and molecular docking against estrogen receptors (ER-α and ER-β). For example, LigandScout 4.3 and AutoDockTools 1.5.6 were used to evaluate binding energies and residue interactions, identifying this compound as a potential ER-β agonist with a free energy of -11.28 kcal/mol, lower than the natural ligand Genistein (-10.25 kcal/mol) .

Q. How is this compound identified as a selective ER-β agonist?

Basic Research Question

Selectivity is determined via molecular docking and comparative binding energy analysis. This compound showed higher affinity for ER-β (67.55% pharmacophore match) than ER-α, interacting with key residues (GLU305, HIS475) in ER-β’s binding pocket . In vitro assays, such as receptor-specific luciferase reporter gene tests, further validate selectivity by measuring transcriptional activation in ER-β-transfected cell lines .

Q. What methodologies address this compound’s high plasma protein binding (PPB) to improve bioavailability?

Advanced Research Question

Despite promising binding energy, this compound’s 100% PPB limits membrane permeability . Strategies include:

- Structural modification : Introducing hydrophilic groups (e.g., hydroxylation) to reduce PPB while retaining ER-β affinity.

- Nanoformulation : Encapsulation in lipid-based nanoparticles to enhance solubility and bypass protein binding .

- Prodrug design : Masking hydrophobic regions to improve absorption.

Q. How do researchers validate the selectivity of this compound for ER-β over ER-α in experimental models?

Advanced Research Question

Selectivity is confirmed through:

- Competitive binding assays : Using radiolabeled ER ligands (e.g., ³H-estradiol) to measure displacement in ER-α/β isoforms.

- Gene expression profiling : Comparing ER-β-specific markers (e.g., GREB1) in breast cancer cell lines (MCF-7, T47D) treated with this compound .

- X-ray crystallography : Resolving ligand-receptor complexes to map interaction differences .

Q. How can contradictions between in silico predictions and experimental pharmacokinetics for this compound be resolved?

Advanced Research Question

While in silico models predict high human intestinal absorption (HIA: 86.7%), experimental Caco-2 permeability (20.57 nm/sec) and PPB (100%) suggest poor bioavailability . Resolution strategies include:

- Multi-parametric optimization (MPO) : Balancing lipophilicity (LogP), molecular weight, and hydrogen-bond donors.

- In vitro-in vivo correlation (IVIVC) : Using physiologically based pharmacokinetic (PBPK) modeling to refine predictions .

Q. What analytical techniques quantify this compound in biological matrices?

Methodological Focus

High-performance liquid chromatography (HPLC) with UV detection is validated for plasma quantification, using rabbit plasma samples and parameters like linearity (R² > 0.99), precision (%RSD < 15%), and recovery (>80%) . Mass spectrometry (LC-MS/MS) enhances sensitivity for low-concentration pharmacokinetic studies .

Q. What in vitro models assess this compound’s efficacy against breast cancer?

Advanced Research Question

- ER-positive cell lines : MCF-7 (ER-α+/β+) and T47D (ER-β dominant) treated with this compound to measure IC₅₀ via MTT assays .

- 3D tumor spheroids : Evaluating penetration and apoptosis in hypoxic microenvironments.

- Co-culture systems : Combining cancer-associated fibroblasts (CAFs) to study stromal interaction effects .

Q. How does molecular docking inform the design of this compound derivatives?

Advanced Research Question

Docking studies identify critical residues (e.g., HIS475 in ER-β) for hydrogen bonding and hydrophobic interactions. Derivatives are designed to:

- Enhance π-π stacking with aromatic residues.

- Optimize prenyl group orientation for deeper binding pocket penetration .

Q. What toxicity profiles are established for this compound in preclinical studies?

Basic Research Question

this compound is non-mutagenic (Ames test) and non-carcinogenic in silico models. Acute toxicity studies in rodents show no mortality at 2000 mg/kg, while subchronic trials (28-day) monitor liver/kidney function via ALT, AST, and creatinine levels .

Q. What strategies improve Caco-2 permeability of this compound?

Advanced Research Question

Eigenschaften

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBYIJSAISXPKJ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317253 | |

| Record name | Morachalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76472-88-3 | |

| Record name | Morachalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76472-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morachalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morachalcone A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRR4CUV7BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 205 °C | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.